Ethyl 4-(2,4-dimethylphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(2,4-dimethylphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,4-dimethylphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydropyrimidine structure, followed by the introduction of the thiadiazole and dimethylphenyl groups. Common reagents used in these reactions include ethyl acetoacetate, urea, and various thiadiazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4-dimethylphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aromatic ring and thiadiazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or thiadiazole moiety.
Scientific Research Applications
Ethyl 4-(2,4-dimethylphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,4-dimethylphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The thiadiazole and tetrahydropyrimidine moieties play crucial roles in these interactions, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Ethyl 4-(2,4-dimethylphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:
Ethyl 4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the thiadiazole moiety, which may reduce its biological activity.
Ethyl 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the dimethylphenyl group, which may affect its binding affinity to targets.
Properties
Molecular Formula |
C19H22N4O3S2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
ethyl 4-(2,4-dimethylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H22N4O3S2/c1-5-26-17(24)15-14(9-27-19-23-22-12(4)28-19)20-18(25)21-16(15)13-7-6-10(2)8-11(13)3/h6-8,16H,5,9H2,1-4H3,(H2,20,21,25) |
InChI Key |
RTWMIDNJTFXOSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=C(C=C2)C)C)CSC3=NN=C(S3)C |
Origin of Product |
United States |
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